molecular formula C38H48N4O8S B12324787 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid

Cat. No.: B12324787
M. Wt: 720.9 g/mol
InChI Key: UDIPZEZHWQHPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid is a complex organic compound with a unique structure

Preparation Methods

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid typically involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of amino and methoxycarbonyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl or sulfonyl groups, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorenyl and benzofuran groups can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Coupling Reactions: The compound can undergo coupling reactions, such as peptide coupling, using reagents like carbodiimides or phosphonium salts.

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with different biomolecules, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    (9H-Fluoren-9-yl)methoxycarbonyl D-Lys (2-Cl-Z)-OH: This compound shares the fluorenyl and methoxycarbonyl groups but differs in the presence of a chlorophenyl group and lysine derivative.

    2-(9H-fluoren-9-ylamino)-2-oxoethyl 4-thiomorpholinecarbodithioate: This compound contains a fluorenyl group and a thiomorpholinecarbodithioate moiety, highlighting the diversity of functional groups that can be incorporated into similar structures.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48N4O8S/c1-22-23(2)33(24(3)29-20-38(7,8)49-32(22)29)51(46,47)42-35(41-50-37(4,5)6)39-19-13-18-31(34(43)44)40-36(45)48-21-30-27-16-11-9-14-25(27)26-15-10-12-17-28(26)30/h9-12,14-17,30-31H,13,18-21H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIPZEZHWQHPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NOC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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